Felinine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Felinine synthesis begins in the liver through a condensation reaction between glutathione and isopentenyl pyrophosphate, forming 3-methylbutanolglutathionine (3-MBG). This compound is then converted to 3-methylbutanol-cysteinylglycine (MBCG) by γ-glutamyl transpeptidase (γ-GTP) in the kidney epithelia . Finally, carboxylesterase 5A, or cauxin, hydrolyzes MBCG to produce this compound and glycine .

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily studied in biological contexts. the synthetic route involving glutathione and isopentenyl pyrophosphate could potentially be scaled up for industrial purposes.

Analyse Chemischer Reaktionen

Breakdown of Felinine

-

This compound is a precursor to 3-mercapto-3-methylbutan-1-ol (MMB), a volatile thiol .

-

The production of MMB from this compound is a time-dependent process that can occur through physical factors or bacterial degradation .

Reactions with other compounds

-

The reaction between urea and this compound is independent of pH in the range of 3-10 .

-

Urea does not react with N-acetyl-felinine, suggesting a this compound N-terminal interaction with urea .

-

Mass spectral analysis indicates the formation of carbamylated this compound as a product of the reaction with urea .

Stability of this compound

-

This compound is stable in feline urine in which urea has been degraded .

-

This compound was found to be unstable in the urine of a selection of mammals .

This compound in Renal Disease

-

Urinary this compound levels decrease as renal disease progresses in cats, while the precursor MBG increases .

-

The ratio of this compound to MBG is reduced in cats with severe renal disease .

-

Reduced kidney enzyme activity may contribute to diminished urinary this compound levels in cats with renal diseases .

Structural Similarities

This compound shares structural similarities with other sulfur-containing amino acids:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cysteine | Sulfur-containing amino acid | Precursor for glutathione; involved in protein structure |

| Methionine | Sulfur-containing amino acid | Essential amino acid; involved in methylation processes |

| 3-Methyl-3-sulfanylbutan-1-ol | Breakdown product of this compound | Contributes to odor; potential signaling molecule |

| N-acetylthis compound | Acetylated form of this compound | Present in lower concentrations; less volatile than free this compound |

Wissenschaftliche Forschungsanwendungen

Biological and Ecological Research

Felinine plays a significant role in the study of feline biology and ecology, particularly concerning its function as a pheromone precursor. It is involved in territorial marking and sociochemical communication among domestic and wild cats. Research indicates that this compound excretion patterns vary significantly among different cat breeds, suggesting genetic and environmental influences on its production.

Case Study: this compound Excretion in Domestic Cat Breeds

A study conducted on 83 entire male cats from various breeds revealed distinct differences in this compound excretion. The results showed that Abyssinian and Sphynx breeds had the highest this compound-to-creatinine ratios, indicating a correlation between hair growth and this compound production. This suggests that short-haired breeds may produce more this compound due to competing metabolic demands for cysteine, a precursor for both hair and this compound synthesis .

| Cat Breed | This compound:Creatinine Ratio |

|---|---|

| Abyssinian | 0.878 ± 0.162 |

| Sphynx | 0.878 ± 0.341 |

| British Shorthair | 0.584 ± 0.220 |

| Birman | 0.614 ± 0.266 |

| Norwegian Forest Cat | 0.566 ± 0.296 |

| Siberian | 0.627 ± 0.124 |

| Persian | 0.792 ± 0.284 |

| Ragdoll | 0.673 ± 0.256 |

Veterinary Medicine

This compound's role in veterinary science is particularly notable in understanding feline behavior and health issues related to urinary tract conditions. Its presence in urine can be indicative of various physiological states, including stress or reproductive status.

Research Findings on this compound and Health

A study indicated that the production of this compound is regulated by cauxin, a major urinary protein in cats, which affects the metabolic pathway leading to this compound synthesis . Understanding this relationship can aid veterinarians in diagnosing health issues based on urinary analysis.

Odor Control in Cat Litter Products

This compound is also relevant in the development of cat litter products aimed at controlling malodor associated with feline urine. Research has shown that specific litter formulations can significantly reduce the volatility of odor-causing compounds derived from this compound.

Case Study: Malodor Control

A study evaluating various commercial cat litter products found that certain formulations effectively reduced the presence of thiol compounds associated with foul odors from cat urine by up to 99% . This has implications for improving pet care products and enhancing the living environment for both pets and their owners.

Chemical Stability Studies

The stability of this compound under various conditions is crucial for its applications in research and product development. Studies have explored how environmental factors affect the stability of this compound when mixed with other compounds.

Stability Evaluation

Research demonstrated that this compound's stability could be influenced by factors such as temperature and exposure to light, which are critical for ensuring reliable results in experimental settings . Understanding these conditions helps refine methodologies for future studies involving this compound.

Wirkmechanismus

Felinine exerts its effects primarily through its conversion to 3-mercapto-3-methylbutan-1-ol (MMB), a compound with a strong odor that serves as a pheromone in cats . The molecular targets and pathways involved include:

Cauxin: An enzyme that hydrolyzes MBCG to produce this compound.

γ-Glutamyl Transpeptidase: Converts 3-MBG to MBCG.

Microbial Lyase: Converts this compound to MMB in the environment, contributing to the characteristic odor of cat urine.

Vergleich Mit ähnlichen Verbindungen

Felinine is unique among amino acids due to its sulfur-containing side chain and its role in producing a species-specific pheromone. Similar compounds include:

Cysteine: Another sulfur-containing amino acid involved in the synthesis of glutathione.

Methionine: A sulfur-containing amino acid that serves as a precursor to S-adenosylmethionine, a key methyl donor in various biochemical reactions.

Homocysteine: An intermediate in the methionine cycle, involved in the synthesis of cysteine and other sulfur-containing compounds.

This compound’s uniqueness lies in its specific role in feline communication and its conversion to a potent pheromone, distinguishing it from other sulfur-containing amino acids .

Biologische Aktivität

Felinine is a sulfur-containing amino acid primarily found in the urine of domestic cats and some wild felids. It serves as a precursor to various pheromones and plays a significant role in the sociochemical communication and territorial marking of these animals. This article explores the biological activity of this compound, including its biochemical properties, potential therapeutic applications, and relevant case studies.

This compound is chemically characterized as 2-amino-4-(methylthio)butanoic acid. Its structure allows it to participate in various biochemical pathways, particularly in the synthesis of other sulfur-containing compounds. The biological activity of this compound is closely linked to its role in pheromone production, influencing social behavior and communication among felids.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉NO₂S |

| Molecular Weight | 135.19 g/mol |

| Solubility | Soluble in water |

| pKa | 2.1 (carboxylic acid group) |

Biological Activity and Effects

This compound exhibits several biological activities that are crucial for feline physiology:

- Pheromone Production : this compound is a precursor for the synthesis of feline pheromones, which are critical for communication and territorial marking. These pheromones can influence mating behavior and social interactions among cats.

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial properties, potentially aiding in the prevention of infections in felids by inhibiting the growth of certain pathogens.

- Role in Metabolism : this compound may play a role in sulfur metabolism within cats, contributing to the overall health and functioning of various biological systems.

Case Study 1: Pheromone Communication

A study conducted by researchers at Cornell University highlighted the significance of this compound in pheromone communication among domestic cats. The researchers analyzed urine samples from various cats and identified significant variations in this compound levels correlating with behavioral changes during mating seasons. This indicates that this compound levels can serve as a reliable indicator of reproductive status and social hierarchy among cats .

Case Study 2: Therapeutic Potential

Another investigation focused on the potential therapeutic applications of this compound derivatives in treating feline leukemia virus (FeLV). The study revealed that compounds derived from this compound exhibited antiviral properties against FeLV in vitro. These findings suggest that this compound could be explored further as a basis for developing antiviral treatments for feline diseases .

Comparative Studies on Biological Activity

Research comparing the biological activity of this compound with other sulfur-containing compounds has provided insights into its unique properties:

Table 2: Comparative Biological Activity

| Compound | Antimicrobial Activity | Pheromone Role | Therapeutic Potential |

|---|---|---|---|

| This compound | Moderate | Yes | Emerging |

| Cysteine | High | No | Established |

| Methionine | Low | No | Established |

Eigenschaften

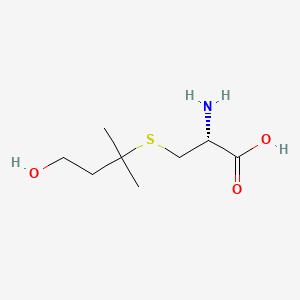

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFERABFGYYJODC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCO)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197036 | |

| Record name | Felinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-09-0 | |

| Record name | Felinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FELININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V49J0ABL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.